(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Overview
Description
6,6’-Dibromoindigo, commonly known as Tyrian purple, is a natural dye historically significant for its vibrant purple color. This compound has a chemical formula of C₁₆H₈Br₂N₂O₂ and is derived from marine mollusks. It has been used since ancient times, particularly by the Phoenicians, and was highly valued for its rich hue and rarity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-dibromoindigo involves the bromination of indigo. The process typically includes the following steps:
Bromination of Indigo: Indigo is treated with bromine in a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified by recrystallization from solvents like ethanol or acetone to obtain pure 6,6’-dibromoindigo.
Industrial Production Methods: Industrial production of 6,6’-dibromoindigo follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of indigo are brominated using bromine or bromine-containing compounds.
Continuous Purification: The crude product is continuously purified using industrial-scale recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dibromoindigo undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different brominated indigo derivatives.
Reduction: Reduction reactions can convert it back to indigo or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various brominated indigo derivatives.
Reduction Products: Indigo and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the bromine atoms
Scientific Research Applications
6,6’-Dibromoindigo has several scientific research applications:
Chemistry: It is used as a model compound for studying the electronic properties of indigoid dyes.
Biology: Research on its biosynthesis in marine organisms provides insights into natural product biosynthesis.
Medicine: Studies explore its potential as a bioactive compound with antimicrobial properties.
Mechanism of Action
The mechanism of action of 6,6’-dibromoindigo involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of natural dyes.
Pathways: The compound affects the electron transport chain in biological systems, influencing cellular respiration and energy production
Comparison with Similar Compounds
Indigo (CID 5318432): A parent compound of 6,6’-dibromoindigo, used widely as a dye.
6-Bromoindigo: A mono-brominated derivative of indigo.
6,6’-Dichloroindigo: A chlorinated analogue of 6,6’-dibromoindigo.
Comparison:
Uniqueness: 6,6’-Dibromoindigo is unique due to its historical significance and vibrant purple color.
Chemical Properties: It has distinct electronic properties compared to its analogues, making it valuable in organic semiconductor research.
Applications: While indigo is primarily used in textiles, 6,6’-dibromoindigo has broader applications in scientific research and industry .
Properties
IUPAC Name |
(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPIIDBWWULJN-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C3C(=O)C4=C(N3)C=C(C=C4)Br)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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